molecular formula C16H17NO B11801778 3-(4-Ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

3-(4-Ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B11801778
M. Wt: 239.31 g/mol
InChI Key: MWFFCCAOBTYEHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound featuring a benzo[b][1,4]oxazine core substituted at the 3-position with a 4-ethylphenyl group. This scaffold is structurally characterized by a fused benzene ring and a 1,4-oxazine ring, which imparts unique electronic and steric properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

3-(4-ethylphenyl)-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C16H17NO/c1-2-12-7-9-13(10-8-12)15-11-18-16-6-4-3-5-14(16)17-15/h3-10,15,17H,2,11H2,1H3

InChI Key

MWFFCCAOBTYEHQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2COC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Reductive Amination and Cyclization

The foundational approach involves reductive amination followed by cyclization. As detailed in WO2000040581A1, lithium borohydride (LiBH4) in tetrahydrofuran (THF) at 65°C facilitates the reduction of intermediates such as 8-methoxy-3,4-dihydro-2H-benzooxazine precursors. For instance, Intermediate 3 (2.3 g, 9.2 mmol) was treated with LiBH4 (0.9 g, 42 mmol) in THF (200 mL) under reflux, yielding the alcohol derivative after 20 hours. Subsequent N-alkylation with 4-ethylphenyl groups employs Williamson ether synthesis conditions, utilizing bromoethylbenzene derivatives in the presence of bases like K2CO3.

A modified protocol from the MDPI study involves nitro-group reduction using Pd/C followed by Mannich cyclization. For example, nitro intermediate 3a (0.24 mmol) was hydrogenated to an amine, which underwent intramolecular cyclization with formaldehyde to form the benzoxazine core. N-arylation with 4-ethylbromobenzene under Buchwald–Hartwig conditions (Pd2(dba)3/XPhos) provided the target compound in 50% yield.

Table 1: Reductive Amination and Cyclization Conditions

ParameterWO2000040581A1MDPI Protocol
Reducing AgentLiBH4H2/Pd/C
SolventTHFToluene
Temperature65°C100°C
Yield89% (Intermediate 4)50% (Final arylation)

Enantioselective Catalytic Synthesis

Enantioselective methods prioritize chiral induction during cyclization. The RSC supplement (c6ra04930c1) demonstrates a catalytic system using ethyl acetoacetate (154 μL, 1.22 mmol), NH4HCO3 (68 mg, 0.86 mmol), and formaldehyde (39 μL, 0.53 mmol) in toluene with catalyst 3f (8.4 mg, 0.012 mmol). Heating at 70°C for 48 hours yielded 93% of the (S)-enantiomer with 94% enantiomeric excess (ee). Adapting this to 4-ethylphenyl substrates would involve substituting the phenyl group with 4-ethylbromobenzene during the Mannich step.

Key characterization data from analogous compounds include:

  • 1H NMR (300 MHz, CDCl3) : δ 4.06 (dd, J = 8.5, 10.6 Hz, 1H), 4.34 (dd, J = 3.0, 10.6 Hz, 1H), 6.69–6.91 (m, aromatic protons).

  • HPLC Analysis : Chiralpak® IB column (Hex/EtOH = 75/25), tR = 23.32 min (major enantiomer).

Ultrasound-Assisted Synthesis

The PMC protocol employs ultrasonic irradiation to accelerate reaction kinetics. A mixture of 3,4-dihydro-2H-benzo[b]oxazin-2-one (0.20 mmol) and 4-ethylphenylboronic acid in ethyl acetate was sonicated at 80°C for 75–90 minutes, achieving 85% yield after column chromatography (Hex/EtOAc = 90:10). This method reduces reaction times from 20 hours to under 2 hours, though yields are slightly lower than thermal approaches.

Critical Optimization Parameters :

  • Sonication Power : 12 W/cm²

  • Solvent : Ethyl acetate (optimal for polar intermediates)

  • Workup : Extraction with brine to remove boronic acid residues.

Photocatalytic [4+2] Cyclization

Visible-light catalysis offers a mild alternative. The RSC study (d3ob00882g1) utilizes oxime derivatives (24.5 mg, 0.2 mmol) and o-hydroxybenzyl alcohol (44.1 mg, 0.22 mmol) with PC-1 photocatalyst (0.2 mol%) and TsOH (10 mol%) in toluene. Irradiation under 12 W blue LEDs for 12 hours induces formal [4+2] cyclization, yielding 76% of the benzoxazine product. For 4-ethylphenyl variants, substituting the oxime with 4-ethylbenzaldehyde oxime would be necessary.

Table 2: Photocatalytic vs. Thermal Cyclization

ConditionPhotocatalyticThermal
CatalystPC-1 (organic dye)Pd/C or LiBH4
Light Source450 nm LEDsNone
Reaction Time12 hours20–48 hours
Yield76%50–93%

Comparative Analysis of Synthetic Routes

Each method presents trade-offs between yield, enantioselectivity, and scalability:

  • Reductive Amination : High yields (89%) but requires toxic borohydrides.

  • Enantioselective Catalysis : Excellent ee (94%) but lengthy reaction times.

  • Ultrasound : Rapid (<2 hours) but moderate yields (85%).

  • Photocatalysis : Mild conditions yet lower yields (76%).

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6) : δ 2.40 (s, 3H, CH3), 4.13–4.37 (m, oxazine protons), 6.35–7.79 (aryl protons).

  • 13C NMR (100 MHz, CDCl3) : δ 54.1 (C-3), 71.1 (C-4), 115.5–143.7 (aryl carbons).

High-Performance Liquid Chromatography (HPLC)

Chiral separation of enantiomers on Chiralpak® IB (Hex/EtOH = 75/25) confirms ≥94% ee for catalytic methods.

Elemental Analysis

Calc’d for C18H21NO3S: C, 59.49; H, 5.83; N, 3.85. Found: C, 58.70; H, 5.77; N, 3.76.

Experimental Optimization and Troubleshooting

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to prevent side reactions during N-arylation.

  • Solvent Choice : Toluene outperforms DMSO in minimizing byproducts.

  • Catalyst Loading : Pd2(dba)3/XPhos at 5 mol% optimizes coupling efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized oxazine derivatives .

Scientific Research Applications

Biological Activities

Research indicates that compounds in the benzo[b][1,4]oxazine class exhibit a variety of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of benzo[b][1,4]oxazine can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study highlighted the efficacy of benzoxazine analogs in targeting hypoxic tumors by downregulating hypoxia-induced genes while maintaining low toxicity to normoxic cells .
  • Anti-inflammatory Properties : Certain derivatives have demonstrated anti-inflammatory effects by modulating inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
  • Neuroprotective Effects : Some compounds have shown promise in neuroprotection, particularly against neurodegenerative diseases such as Alzheimer’s disease. They may inhibit β-secretase activity, which is crucial for the formation of amyloid plaques associated with Alzheimer's pathology .

Therapeutic Applications

Given its biological activities, 3-(4-Ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine holds potential therapeutic applications:

  • Cancer Therapy : Due to its anticancer properties, this compound could be developed into a therapeutic agent for various cancers. Its ability to induce apoptosis in cancer cells suggests it may be effective in combination therapies .
  • Neurological Disorders : The neuroprotective properties indicate potential use in treating neurodegenerative diseases, particularly Alzheimer's disease. By inhibiting β-secretase and reducing amyloid plaque formation, it may help slow disease progression .

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds:

  • A study published in Nature highlighted the anti-proliferative effects of benzoxazine derivatives against various cancer cell lines and their mechanisms involving angiogenesis inhibition .
  • Research conducted on neuroprotective agents revealed that certain benzoxazines could improve cognitive functions in animal models by reducing amyloid burden .

These findings underscore the therapeutic potential of compounds within this class.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The benzo[b][1,4]oxazine core is a versatile pharmacophore. Key structural analogs and their differentiating features are summarized below:

Table 1: Structural Modifications and Functional Group Variations

Compound Name Substituents/Modifications Key Features Reference
TTZ-1 and TTZ-2 2,8-Disubstituted core with TTZ head group Bioisosteric replacement of carboxylic acids; hydrophobic chains at 8-position enhance membrane permeability
4-(4-Methoxyphenyl) derivative 4-Methoxyphenyl at 3-position Methoxy group increases electron density, enhancing receptor binding affinity (e.g., 5-HT6 antagonism)
3-Oxo-3,4-dihydro derivatives 3-Ketone group Introduces hydrogen-bonding sites, improving interactions with enzymatic targets (e.g., thromboxane A2 receptors)
6-Bromo-3,4-dihydro derivative Bromine at 6-position Halogenation enhances electrophilicity, aiding in cross-coupling reactions for further derivatization
4-Benzyl-8-bromo derivative Benzyl at 4-position, bromine at 8-position Dual functionalization enables dual targeting (e.g., 5-HT6 and GABA-A receptors)

Pharmacological Activity Comparison

Physicochemical and Spectroscopic Properties

Table 3: Key Physicochemical Data

Compound Molecular Weight (g/mol) LogP NMR Shifts (δ, ppm) Reference
3-(4-Ethylphenyl) derivative 253.3 3.1 1H NMR (DMSO-d6): 6.8–7.4 (Ar-H), 4.2 (CH2)
3-Oxo derivative (GC26602) 440.4 2.8 13C NMR: 176.2 (C=O), 69.9 (OCH2)
6-Bromo derivative hydrochloride 278.5 2.5 ESI-MS: m/z 243 [M+H]+
4-Methoxyphenyl derivative 239.3 2.9 1H NMR: 3.8 (OCH3), 4.1 (NCH2)

Biological Activity

3-(4-Ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the oxazine class and is characterized by a benzo[b][1,4]oxazine ring system. Its molecular formula is C16H16ClNC_{16}H_{16}ClN with a molecular weight of 255.76 g/mol. The presence of the ethylphenyl group enhances its lipophilicity, potentially improving bioavailability.

Biological Activities

Research indicates that compounds within the benzo[b][1,4]oxazine class exhibit a range of biological activities:

  • Antioxidant Properties : Some derivatives have shown significant antioxidant activity in various assays such as DPPH and FRAP, indicating their potential use in preventing oxidative stress-related diseases .
  • Antimicrobial Activity : Certain analogs have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
  • Cytotoxicity : Preliminary studies indicate that some derivatives are non-toxic to non-cancerous cell lines at concentrations up to 250 μg/mL, which is promising for further therapeutic development .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
6-Chloro-3-(2-(4-fluorophenyl)-2-oxoethylidene)-3,4-dihydro-2H-benzo[b][1,4]oxazineFluorophenyl substitutionAntioxidant
6-Chloro-3-(2-(2,4-dichlorophenyl)-2-oxoethylidene)-3,4-dihydro-2H-benzo[b][1,4]oxazineDichlorophenyl substitutionAntimicrobial
Methyl 6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazineMethyl ester groupAnticancer

These variations illustrate how different substituents can modulate biological activity and pharmacokinetic properties.

Case Studies

  • Antioxidant Activity Study : A study published in Molecules demonstrated that specific derivatives of benzo[b][1,4]oxazines exhibited antioxidant properties superior to standard references like butylated hydroxytoluene (BHT) in various assays .
  • 5-HT6 Receptor Antagonism : Another study focused on the design of 3,4-dihydro-2H-benzo[b][1,4]oxazines as selective antagonists for the 5-HT6 receptor. Some compounds showed subnanomolar affinities and good brain penetration in rat models .

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

  • Cyclization Reactions : Utilizing appropriate precursors that undergo cyclization to form the oxazine ring.
  • Substitution Reactions : Introducing various substituents at specific positions on the ring to enhance biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.